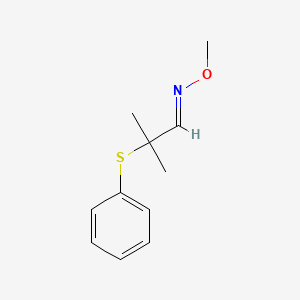

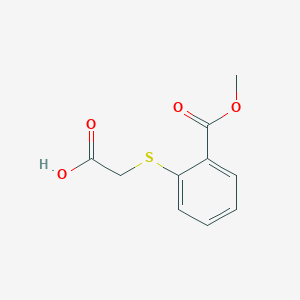

2-methyl-2-(phenylsulfanyl)propanal O-methyloxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-methyl-2-(phenylsulfanyl)propanal O-methyloxime” is a chemical compound1. However, detailed information about this specific compound is not readily available in the sources I found.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-methyl-2-(phenylsulfanyl)propanal O-methyloxime”. However, it’s worth noting that similar compounds, such as “2-Methyl-2-(phenylsulfanyl)propanoic acid”, are available for purchase, suggesting that their synthesis is possible2.Molecular Structure Analysis

The molecular structure of a compound defines its properties and reactivity. However, I couldn’t find specific information on the molecular structure of “2-methyl-2-(phenylsulfanyl)propanal O-methyloxime”.Chemical Reactions Analysis

The chemical reactions involving “2-methyl-2-(phenylsulfanyl)propanal O-methyloxime” are not explicitly mentioned in the sources I found.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can include its molecular weight, density, melting point, boiling point, and more. However, I couldn’t find specific information on the physical and chemical properties of “2-methyl-2-(phenylsulfanyl)propanal O-methyloxime”.Scientific Research Applications

Chemical Sensing and Detection

A significant application of compounds related to 2-methyl-2-(phenylsulfanyl)propanal O-methyloxime is in the field of chemical sensing, particularly for the detection of metal ions. For instance, thiomethoxychalcone-based ligands, which share structural similarities with 2-methyl-2-(phenylsulfanyl)propanal O-methyloxime, have been synthesized and studied for their colorimetric sensing capabilities. These compounds exhibit selective sensing for mercury (II) ions over a range of other metal ions, demonstrating a color change from orange to purple upon interaction with Hg(2+) in acetonitrile. This selective sensing is attributed to the formation of a mercury thiolate cuboctahedron cluster upon interaction, highlighting the potential of similar compounds in environmental monitoring and heavy metal detection (Ahamed, Arunachalam, & Ghosh, 2010).

Anticancer Research

Compounds structurally related to 2-methyl-2-(phenylsulfanyl)propanal O-methyloxime have also found applications in medicinal chemistry, particularly in anticancer research. Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and their corresponding derivatives, synthesized via Michael reaction, have been evaluated for their antiproliferative activity against human cancer cell lines. These compounds demonstrated significant IC50 values, indicating potent anticancer activity, which is further supported by molecular docking studies suggesting their binding affinity to allosteric sites of human thymidylate synthase. This emphasizes the potential therapeutic applications of such compounds in cancer treatment (El Rayes et al., 2019).

Synthetic Chemistry

In synthetic chemistry, derivatives of 2-methyl-2-(phenylsulfanyl)propanal O-methyloxime serve as intermediates and reagents for constructing complex molecules. For example, 2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole has been utilized as a scaffold for the synthesis of extended oxazoles. The versatility of this scaffold allows for the creation of a range of products with potential applications in material science and pharmaceuticals, demonstrating the compound's utility in facilitating novel synthetic routes (Patil & Luzzio, 2016).

Photopolymerization for Biomedical Applications

Another area of application is in the development of biomaterials through photopolymerization processes. Lithium phenyl-2,4,6-trimethylbenzoylphosphinate, for example, can initiate the rapid polymerization of diacrylated poly(ethylene glycol) (PEGDA) into hydrogels. This process, benefiting from mild reaction conditions and high cytocompatibility, is crucial for encapsulating living cells in biomimetic materials, underscoring the potential of related compounds in regenerative medicine and tissue engineering (Fairbanks et al., 2009).

Safety And Hazards

Information on the safety and hazards of a chemical compound is crucial for handling and storage. Unfortunately, I couldn’t find specific information on the safety and hazards of “2-methyl-2-(phenylsulfanyl)propanal O-methyloxime”.

Future Directions

The future directions of research and applications involving “2-methyl-2-(phenylsulfanyl)propanal O-methyloxime” are not explicitly mentioned in the sources I found.

properties

IUPAC Name |

(E)-N-methoxy-2-methyl-2-phenylsulfanylpropan-1-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c1-11(2,9-12-13-3)14-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPUESXTQGSVCN-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=NOC)SC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(/C=N/OC)SC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-2-(phenylsulfanyl)propanal O-methyloxime | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

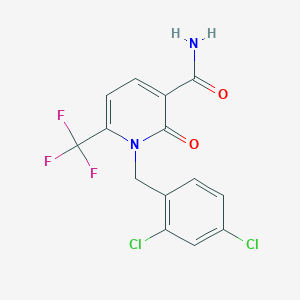

![3-(3-Bromophenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one](/img/structure/B2608753.png)

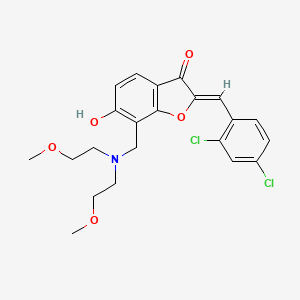

![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2608758.png)

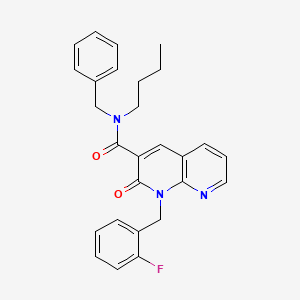

![N-cyclohexyl-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2608760.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2608767.png)